In-Depth Technical Guide: 1-N-Boc-3-Cyanopyrrolidine
In-Depth Technical Guide: 1-N-Boc-3-Cyanopyrrolidine
CAS Number: 476493-40-0
This technical guide provides a comprehensive overview of 1-N-Boc-3-cyanopyrrolidine, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.
Core Chemical Properties
1-N-Boc-3-cyanopyrrolidine, systematically named tert-butyl 3-cyanopyrrolidine-1-carboxylate, is a stable, solid organic compound. The presence of a Boc protecting group on the pyrrolidine nitrogen prevents unwanted reactions, while the cyano group at the 3-position serves as a versatile functional handle for further synthetic modifications.
Table 1: Physicochemical Properties of 1-N-Boc-3-Cyanopyrrolidine
| Property | Value | Source |
| CAS Number | 476493-40-0 | N/A |
| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | N/A |
| Boiling Point | 307.9 ± 35.0 °C (Predicted) | N/A |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | N/A |
| Storage Temperature | 2-8°C, Sealed in a dry environment | N/A |
| pKa | -3.73 ± 0.40 (Predicted) | N/A |
Spectroscopic and Analytical Data
Characterization of 1-N-Boc-3-cyanopyrrolidine is crucial for confirming its identity and purity. Below are the expected spectral characteristics.
Table 2: Spectroscopic Data for 1-N-Boc-3-Cyanopyrrolidine
| Technique | Key Features and Expected Values |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and multiplets for the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the Boc-carbonyl carbon (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the cyano carbon (~120 ppm), and the pyrrolidine ring carbons. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch (~2240-2260 cm⁻¹), the carbonyl (C=O) stretch of the Boc group (~1670-1700 cm⁻¹), and C-H stretching of the alkyl groups (~2850-3000 cm⁻¹).[2] |
| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 197.12. |
Synthesis and Experimental Protocols
1-N-Boc-3-cyanopyrrolidine is typically synthesized through nucleophilic substitution. A common and efficient laboratory-scale protocol is detailed below.
Experimental Protocol: Synthesis from a Mesylate Precursor
This procedure outlines the synthesis of 1-N-Boc-3-cyanopyrrolidine from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.
Materials:
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tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq)
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Sodium cyanide (5.0 eq)
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N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Saturated saline solution
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Petroleum ether
Procedure:
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A solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (e.g., 2.65 g, 10 mmol) and sodium cyanide (e.g., 2.5 g, 50 mmol) is prepared in N,N-dimethylformamide (100 mL).[3]
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The reaction mixture is stirred at 100°C for 16 hours.[3]
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Upon completion, the mixture is cooled to room temperature.
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The cooled reaction mixture is poured into water and extracted with ethyl acetate.[3]
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The organic phases are combined, washed sequentially with water and then with a saturated saline solution.[3]
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The organic layer is dried over anhydrous sodium sulfate and then filtered.[3]
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The solvent is removed from the filtrate by concentration under reduced pressure.
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The resulting residue is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate (5:1) mixture as the eluent, to yield 1-N-Boc-3-cyanopyrrolidine.[3]
A typical yield for this reaction is approximately 98%.[3]
Caption: Synthesis workflow for 1-N-Boc-3-cyanopyrrolidine.
Applications in Drug Discovery and Development
1-N-Boc-3-cyanopyrrolidine is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system.
Intermediate for Monoamine Reuptake Inhibitors
The principal application of this compound is in the preparation of aroyl-substituted pyrrolidines, which have shown potential as monoamine reuptake inhibitors (MRIs).[3] MRIs are a class of drugs that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
This mechanism is central to the treatment of various neurological and psychiatric conditions, including:
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Depression
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Anxiety disorders
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Attention-Deficit/Hyperactivity Disorder (ADHD)
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Parkinson's disease
The versatility of the cyano group allows for its conversion into other functional groups, enabling the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Signaling Pathway of Monoamine Reuptake Inhibitors
The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor at a synapse. Derivatives of 1-N-Boc-3-cyanopyrrolidine are designed to act as these inhibitors.
